

"structural activity relationship of Anticancer agent 231 analogs"

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Compound of Interest

Compound Name: Anticancer agent 231

Cat. No.: B5055628

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An in-depth technical guide on the core structural activity relationship of **anticancer agent 231** analogs is provided below.

Structural Activity Relationship of Anticancer Agent 231 Analogs

This technical guide delves into the structural activity relationships (SAR) of various compound classes demonstrating anticancer activity against the MDA-MB-231 triple-negative breast cancer cell line. The MDA-MB-231 cell line serves as a crucial model for aggressive and difficult-to-treat breast cancers, making the development of effective agents against it a significant area of research. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of different series of compounds against the MDA-MB-231 cell line and, for comparison, other cancer cell lines.

Table 1: Salinomycin Triazole Analogues

Compound	Modification Site	IC50 (μM) vs. MDA-MB-231	IC50 (μM) vs. MCF-7
Salinomycin	-	6.42 ± 0.40	12.98 ± 0.64
3b	C20	4.72 ± 0.58	2.12 ± 0.10
3c	C20	4.09 ± 0.70	1.23 ± 0.24
3d	C20	3.33 ± 0.68	1.65 ± 0.39
3f	C20	3.13 ± 0.44	2.03 ± 0.66
3g	C20	1.94 ± 0.49	3.66 ± 2.09
4a	C20 (dimer)	4.66 ± 0.46	0.74 ± 0.11
4b	C20 (dimer)	4.06 ± 0.67	0.91 ± 0.15
2a	C1	>100	13.7 ± 1.92
2b	C1	87.4 ± 4.41	37.3 ± 1.85
2d	C1	26.24 ± 1.65	19.9 ± 3.25
2g	C1	4.31 ± 0.44	3.64 ± 0.44

Data extracted from a study on salinomycin triazole analogues.[\[1\]](#)

Table 2: Imidazolium Conjugated Dimethylcardamonin (DMC) Analogues

Compound	Description	IC50 (μM) vs. MDA-MB-231
1 (DMC)	Natural chalcone	14.54 ± 0.99
3 ([Bbim]Br-DMC)	Imidazolium ionic liquid conjugate of DMC	7.40 ± 0.15

Data from a study on imidazolium conjugates of DMC.[\[2\]](#)

Table 3: ZJ-101 Analogues

Compound	Amide Moiety Modification	IC50 (nM) vs. MDA-MB-231	IC50 (nM) vs. MCF-7	IC50 (nM) vs. HCT-116
ZJ-101	Acetamide	< 10	>5000	>5000
5	Sulfonamide	>5000	>5000	>5000
6	Carbamate	>5000	>5000	>5000
Biotinylated ZJ-101	Biotinylated	>5000	>5000	>5000

Data compiled from studies on ZJ-101 and its analogues.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Antiproliferative Assays

MTT Assay (for Salinomycin Analogues)

- Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of the salinomycin analogues for 48 hours.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[\[1\]](#)

Alamar Blue Assay (for ZJ-101 Analogues)

- **Cell Seeding:** MDA-MB-231, MCF-7, and HCT-116 cells are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with a range of concentrations of the ZJ-101 analogues.
- **Alamar Blue Addition:** Alamar Blue reagent is added to each well.
- **Incubation:** The plates are incubated for a specified period to allow for the reduction of resazurin to the fluorescent resorufin by viable cells.
- **Fluorescence Measurement:** The fluorescence is measured to determine cell viability.
- **IC50 Calculation:** IC50 values are determined from the resulting dose-response curves.[\[4\]](#)

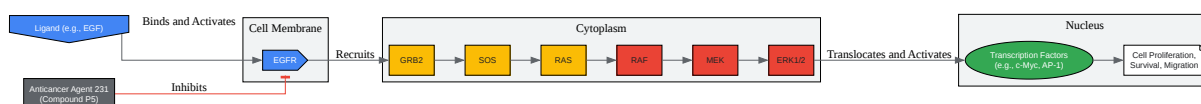
Western Blot Analysis

- **Cell Lysis:** MDA-MB-231 cells are treated with the test compounds for the desired time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies against target proteins (e.g., EGFR, p-EGFR, ERK1/2, p-ERK1/2) overnight at 4°C.

- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

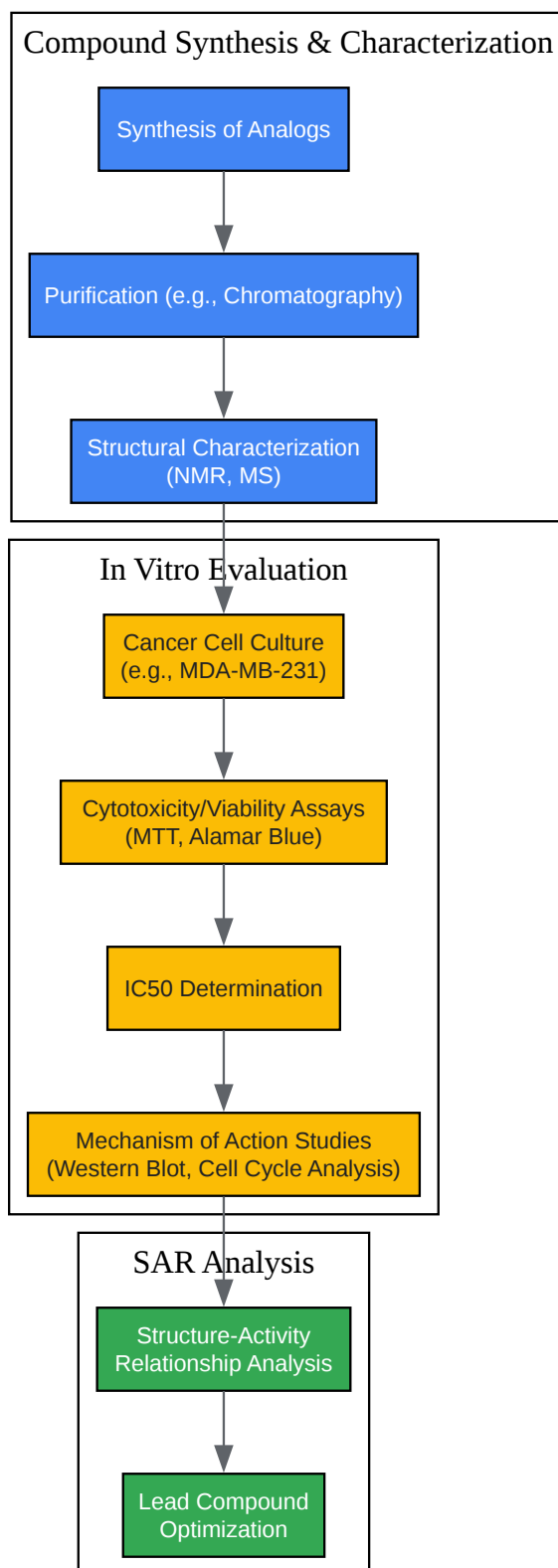
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by some of the anticancer agents and a typical experimental workflow for their evaluation.



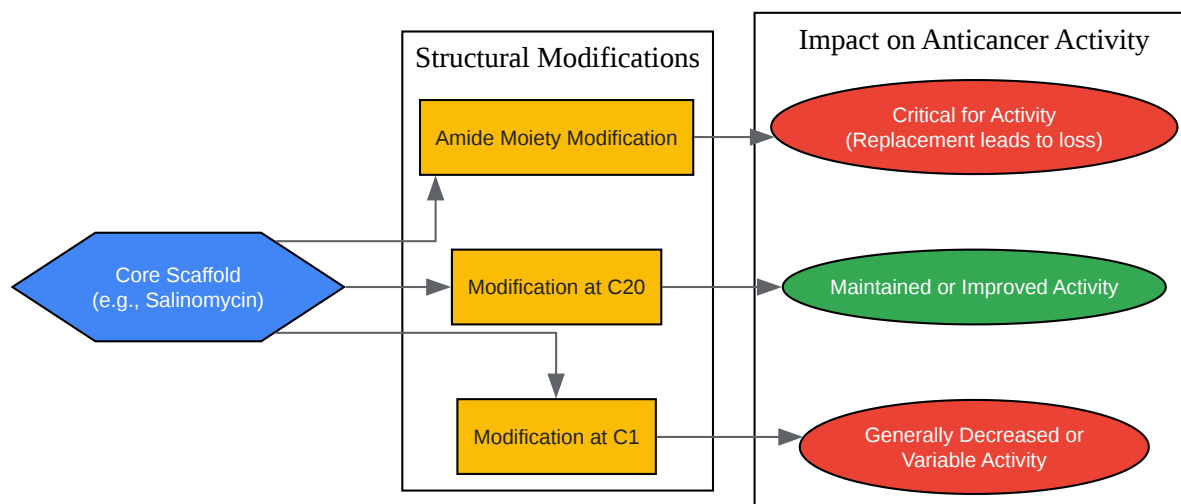
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Caption: EGFR-ERK1/2 Signaling Pathway Inhibition.



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Caption: Experimental Workflow for Anticancer Drug Discovery.



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Caption: Summary of Structure-Activity Relationships.

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